molecular formula C8H4BrFN2O B598616 8-Bromo-6-fluoroquinazolin-4(3H)-one CAS No. 1204101-90-5

8-Bromo-6-fluoroquinazolin-4(3H)-one

Cat. No.: B598616
CAS No.: 1204101-90-5
M. Wt: 243.035
InChI Key: TVGOTLYUGXMXLQ-UHFFFAOYSA-N
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Description

8-Bromo-6-fluoroquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of bromine and fluorine atoms attached to the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-fluoroquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aniline derivative, which is brominated and fluorinated to introduce the bromine and fluorine atoms at the desired positions.

    Cyclization: The brominated and fluorinated aniline derivative undergoes cyclization with a suitable reagent, such as formamide or formic acid, to form the quinazolinone core.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-fluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The quinazolinone core can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a quinazolinone oxide.

Scientific Research Applications

8-Bromo-6-fluoroquinazolin-4(3H)-one has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroquinazolin-4(3H)-one: Lacks the bromine atom but shares the quinazolinone core.

    8-Bromoquinazolin-4(3H)-one: Lacks the fluorine atom but has the bromine atom at the same position.

    Quinazolin-4(3H)-one: The parent compound without any halogen substitutions.

Uniqueness

8-Bromo-6-fluoroquinazolin-4(3H)-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s potency and selectivity in various applications.

Properties

IUPAC Name

8-bromo-6-fluoro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O/c9-6-2-4(10)1-5-7(6)11-3-12-8(5)13/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGOTLYUGXMXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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